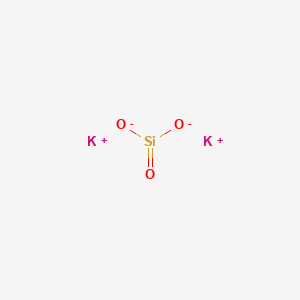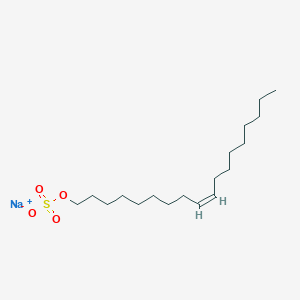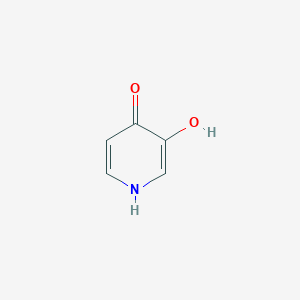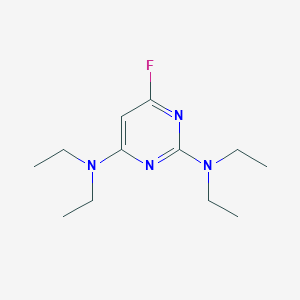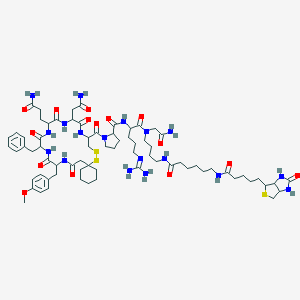
Albtnavp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Albtnavp is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in research. This peptide is known for its ability to stimulate the release of vasopressin, a hormone that plays a critical role in regulating water balance and blood pressure in the body. In
Mécanisme D'action
Albtnavp works by binding to vasopressin receptors, which are found in various tissues throughout the body. When Albtnavp binds to these receptors, it stimulates the release of vasopressin, which in turn activates downstream signaling pathways. The exact mechanism of action of Albtnavp is not fully understood, but it is believed to involve the activation of G-protein-coupled receptors and the subsequent release of intracellular calcium ions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Albtnavp are complex and varied. One of the primary effects of this peptide is the stimulation of vasopressin release, which can lead to increased water retention and blood pressure. Albtnavp has also been shown to have effects on renal function, including the regulation of sodium and water balance. Additionally, Albtnavp has been shown to have effects on the central nervous system, including the regulation of stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Albtnavp in lab experiments is its ability to selectively activate vasopressin receptors. This allows researchers to investigate the effects of vasopressin signaling pathways in a controlled and specific manner. However, one limitation of using Albtnavp is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for the use of Albtnavp in scientific research. One area of interest is the investigation of the role of vasopressin signaling pathways in various disease states, including hypertension, heart failure, and diabetes. Additionally, Albtnavp may have potential applications in the development of new drugs for the treatment of these conditions. Another potential future direction is the investigation of the effects of Albtnavp on the gut microbiome, which has been shown to play a critical role in many aspects of human health and disease.
Méthodes De Synthèse
Albtnavp is synthesized using solid-phase peptide synthesis (SPPS) methodology. This process involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid resin support. The synthesis process can be automated, allowing for the efficient and rapid production of large quantities of the peptide.
Applications De Recherche Scientifique
Albtnavp has been extensively studied for its potential applications in scientific research. One of the primary uses of this peptide is in the study of vasopressin signaling pathways. Albtnavp can be used to investigate the effects of vasopressin on the cardiovascular system, renal function, and the central nervous system.
Propriétés
Numéro CAS |
135484-50-3 |
|---|---|
Nom du produit |
Albtnavp |
Formule moléculaire |
C72H108N18O15S3 |
Poids moléculaire |
1561.9 g/mol |
Nom IUPAC |
1-[13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(2-amino-2-oxoethyl)-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C72H108N18O15S3/c1-105-46-26-24-45(25-27-46)38-49-64(98)84-50(37-44-17-5-2-6-18-44)65(99)82-47(28-29-56(73)91)63(97)85-51(39-57(74)92)66(100)86-53(43-107-108-72(40-61(96)81-49)30-10-4-11-31-72)69(103)90-36-16-20-54(90)67(101)83-48(19-15-34-80-70(76)77)68(102)89(41-58(75)93)35-14-13-33-79-59(94)22-7-3-12-32-78-60(95)23-9-8-21-55-62-52(42-106-55)87-71(104)88-62/h2,5-6,17-18,24-27,47-55,62H,3-4,7-16,19-23,28-43H2,1H3,(H2,73,91)(H2,74,92)(H2,75,93)(H,78,95)(H,79,94)(H,81,96)(H,82,99)(H,83,101)(H,84,98)(H,85,97)(H,86,100)(H4,76,77,80)(H2,87,88,104) |
Clé InChI |
MXBHJPJLOBJOBG-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7 |
SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7 |
SMILES canonique |
COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N(CCCCNC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)CC(=O)N)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7 |
Synonymes |
1-beta mercapto-beta,beta-cyclopentamethylenepropionic acid-2-(O-methylTyr)-9-Lys(N(epsiolon)-biotinamidocaproate)NH2-AVP ALBtnAVP argipressin, beta mercapto (beta,beta cyclopentamethylenepropionic acid)-(1)-O-methyltyrosyl(2)-lysyl-(N-epsilon-bitotinamidocaproate)NH2(9)- argipressin, beta mercapto beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-Tyr(2)-Lys-(N(epsilon)-biotinamidocaproate)NH2(9)- d(Ch2)5Tyr(Me)(2)Lys(N(epsilon)-biotinamidocaproate)NH2(9)-AVP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




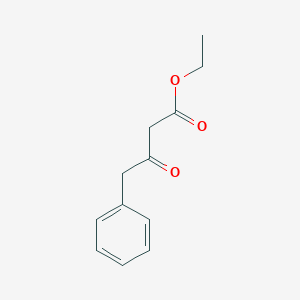
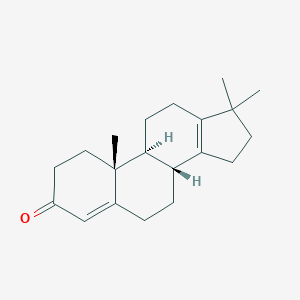


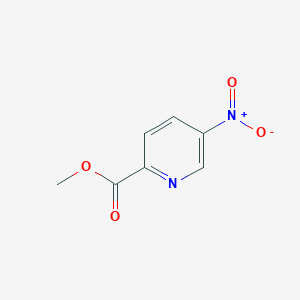
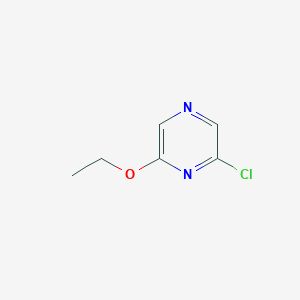
![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)


